molecular formula C12H15N3O3S B13371557 1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole

1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B13371557
M. Wt: 281.33 g/mol
InChI Key: QJENESSZYBWBTJ-UHFFFAOYSA-N
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Description

1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound with a complex structure that includes a triazole ring and a sulfonyl group attached to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 5-isopropyl-2-methoxybenzenesulfonyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring may also participate in hydrogen bonding or π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole
  • 1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
  • 1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

Uniqueness

1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the sulfonyl group allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C12H15N3O3S/c1-9(2)10-4-5-11(18-3)12(6-10)19(16,17)15-8-13-7-14-15/h4-9H,1-3H3

InChI Key

QJENESSZYBWBTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC=N2

Origin of Product

United States

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